ZK 91587
Description
Contextualization within Steroid Receptor Ligand Research
Steroid hormones exert their diverse physiological effects by binding to specific intracellular receptors, which act as ligand-activated transcription factors. The development of selective ligands for these receptors is crucial for understanding their individual contributions to biological processes and for therapeutic advancements. ZK 91587 stands out as a key compound in this endeavor, specifically targeting the mineralocorticoid receptor.
This compound is a synthetic steroid, chemically known as 7α-methoxycarbonyl-15β,16β-methylene-3-oxo-17α-pregn-4-ene-21,17-carbolactone uni.lunih.gov. Its development stems from modifications of spirolactone analogues, a class of synthetic steroids that are known for their antimineralocorticoid properties wikipedia.orgnih.gov. Researchers aimed to synthesize compounds with enhanced aldosterone (B195564) antagonistic potency and reduced endocrinological side effects compared to standard drugs like spironolactone (B1682167) nih.gov.
A pivotal modification involved the introduction of a methoxycarbonyl residue at position 7 of the spirolactone structure. This chemical alteration dramatically increased the compound's affinity for the rat renal mineralocorticoid receptor researchgate.netnih.gov. This compound is also referred to as 15β,16β-methylenemexrenone, highlighting its structural relationship to other spirolactone derivatives wikipedia.org. This targeted chemical synthesis yielded a molecule with improved selectivity and potency, making it a superior tool for receptor studies.
This compound has gained prominence as a highly effective research probe due to its specific antagonistic action on the mineralocorticoid receptor oup.comcapes.gov.br. It exhibits high affinity for the MR, with a dissociation constant (Kd) of approximately 1.3 nM in hippocampal cytosol, and a low binding capacity of 51.1 fmol/mg protein researchgate.net.
This compound has been instrumental in characterizing the properties and distribution of MR binding sites across various tissues, including the brain karger.comahajournals.orgphysiology.org and rat calvaria osteoblasts, where it helped demonstrate the existence of functional MR physiology.org. Studies have shown that this compound efficiently displaces natural and synthetic steroids from the MR, as illustrated by its inhibitory concentration 50% (IC50) values: 2.0 nM for aldosterone, 2.3 nM for corticosterone (B1669441), 5.1 nM for dexamethasone (B1670325), and 161 nM for the pure antiglucocorticoid RU 28362 researchgate.net.
The mechanism of this compound's antagonist action involves inhibiting MR activation and rendering the MR highly labile at physiological temperatures (35°C) researchgate.netnih.gov. Unlike agonists or other antagonists like RU 26752, this compound does not permit thermal activation of the MR and can lead to a distribution of the molybdate-stabilized MR complex into both 7S and 4S regions during centrifugation, which is not further altered by activation processes nih.gov. These properties make this compound a valuable tool for dissecting the structural and functional aspects of MR, necessitating a reevaluation of existing concepts regarding hormone action nih.gov.
Table 1: Binding Characteristics of this compound and Other Steroids to Mineralocorticoid Receptor (MR) in Rat Hippocampal Cytosol researchgate.net
| Ligand | Affinity/Displacement Parameter | Value |
| This compound (Binding) | Kd | 1.3 nM |
| This compound (Capacity) | Bmax | 51.1 fmol/mg prot. |
| Aldosterone (Displacement) | IC50 | 2.0 nM |
| Corticosterone (Displacement) | IC50 | 2.3 nM |
| Dexamethasone (Displacement) | IC50 | 5.1 nM |
| RU 28362 (Displacement) | IC50 | 161 nM |
In canine brain and pituitary, the rank order for displacement of [3H]aldosterone binding to MR was corticosterone > aldosterone = cortisol > dexamethasone > this compound > RU 26752 > spironolactone >> RU 38486 nih.govoup.com. This demonstrates that while this compound is an effective antagonist, its displacement potency can vary across species and compared to endogenous ligands.
Role of Mineralocorticoid Receptors (MR) and Glucocorticoid Receptors (GR) in Biological Systems
Adrenocortical hormones, primarily glucocorticoids (cortisol in humans, corticosterone in rodents) and mineralocorticoids (aldosterone), are crucial for maintaining homeostasis and orchestrating responses to stress tandfonline.comnih.govoxfordre.comtandfonline.com. These hormones are synthesized in the adrenal glands and act via two main intracellular steroid receptors: the mineralocorticoid receptor (MR, also known as Type I receptor) and the glucocorticoid receptor (GR, also known as Type II receptor) tandfonline.comnih.govtandfonline.com.
Both MR and GR belong to the nuclear receptor family and function as ligand-activated transcription factors nih.govphysiology.orgplos.orgresearchgate.net. Upon binding their respective hormones, these receptors undergo conformational changes, translocate from the cytoplasm to the nucleus, and bind to specific DNA sequences known as glucocorticoid response elements (GREs) or other regulatory elements tandfonline.comnih.govphysiology.orgresearchgate.net. This binding modulates gene expression, leading to the synthesis or repression of proteins responsible for the hormones' physiological effects physiology.org.
A key distinction between MR and GR lies in their affinity for endogenous glucocorticoids. The MR has a higher affinity for cortisol and corticosterone (approximately 10-fold higher) than the GR nih.govoxfordre.combioscientifica.comresearchgate.net. Consequently, MRs are largely occupied by glucocorticoids even at basal, low hormone levels, mediating tonic functions and influencing the threshold and sensitivity of the stress response system nih.govbioscientifica.comresearchgate.net. In contrast, GRs have a lower affinity and are primarily activated during the circadian peak of glucocorticoid secretion or in response to stress-induced surges in hormone levels, mediating phasic actions and negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis nih.govbioscientifica.comresearchgate.net.
In certain epithelial tissues, a crucial pre-receptor mechanism ensures aldosterone selectivity despite the higher circulating concentrations of glucocorticoids. The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) metabolizes glucocorticoids into inactive forms (e.g., cortisol to cortisone, corticosterone to 11-dehydrocorticosterone), thereby preventing them from activating the MR in these specific tissues ahajournals.orgtandfonline.comtandfonline.comphysiology.orgbioscientifica.comoup.com. However, in other tissues, such as the heart and central nervous system, where 11β-HSD2 activity is low or absent, cortisol can act as the primary ligand for MR oxfordre.combioscientifica.com.
The significant sequence homology between the ligand-binding domains of MR and GR, and their ability to bind similar 21-carbon atom steroid structures, leads to a limited ability to discriminate among mineralocorticoids, glucocorticoids, and progestins physiology.orgoup.compnas.org. This overlap in ligand specificity presents a challenge in precisely understanding the distinct physiological roles of each receptor. Given that both receptors can mediate different, and sometimes opposing, effects, the ability to selectively activate or inhibit one receptor over the other is paramount for academic research nih.govphysiology.org.
Selective ligands, such as this compound for the MR and RU 28362 for the GR, are indispensable tools for dissecting the individual contributions of these receptors to various biological processes oup.comnih.govoup.comphysiology.orgresearchgate.net. By using compounds that preferentially bind to one receptor, researchers can isolate and study the specific genomic and non-genomic pathways mediated by either MR or GR, even when both receptors are co-expressed in the same cells plos.orgpnas.org. This targeted approach allows for a clearer understanding of how MR and GR interact, form homo- or heterodimers, bind to DNA, and influence transcriptional outcomes in a context-dependent manner physiology.orgplos.org. The development and application of such selective ligands are fundamental to advancing our knowledge of corticosteroid signaling and identifying potential therapeutic targets for conditions influenced by MR and GR dysregulation.
Structure
2D Structure
3D Structure
Properties
CAS No. |
84542-26-7 |
|---|---|
Molecular Formula |
C25H32O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
methyl (1'R,2S,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-7',11'-dimethyl-5,14'-dioxospiro[oxolane-2,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-18'-carboxylate |
InChI |
InChI=1S/C25H32O5/c1-23-7-4-14(26)10-13(23)11-16(22(28)29-3)20-17(23)5-8-24(2)21(20)15-12-18(15)25(24)9-6-19(27)30-25/h10,15-18,20-21H,4-9,11-12H2,1-3H3/t15-,16-,17+,18+,20-,21+,23+,24+,25+/m1/s1 |
InChI Key |
YDIQJONNFLVNGD-FPMRONRSSA-N |
SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)C(=O)OC |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C)C(=O)OC |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)C(=O)OC |
Synonyms |
7 alpha-methoxycarbonyl-15 beta,16 beta-methylene-3-oxo-17 alpha-pregn-4-ene-21,17-carbolactone ZK 91587 |
Origin of Product |
United States |
Receptor Binding and Selectivity Profile of Zk 91587
Binding Affinity for Mineralocorticoid Receptors
ZK 91587 exhibits high binding affinity for mineralocorticoid receptors, which are found in both classic epithelial target tissues like the kidney and non-epithelial tissues such as the brain and heart researchgate.netnih.govkarger.comrevistanefrologia.com.
Quantitative analyses, including dissociation constant (Kd) and maximum binding capacity (Bmax), provide insights into the strength and density of this compound binding to MRs in specific tissues.
In the brain, particularly the hippocampus, this compound binds to mineralocorticoid receptors with high affinity. Studies in adrenalectomized rat hippocampus cytosol revealed a Kd of 1.3 nM and a Bmax of 51.1 fmol/mg protein for [³H]this compound, indicating a single class of high-affinity, low-capacity receptors researchgate.net. Further research in rat hippocampus confirmed this high affinity, with a Kd of 1.9 nM and a Bmax of 17.3 fmol/mg protein for total hippocampal corticosteroid receptor sites. When a 100-fold excess of RU 28362 (a pure antiglucocorticoid) was included, the binding parameters remained consistent (Kd 1.8 nM, Bmax 15.5 fmol/mg protein), demonstrating this compound's specific binding to Type I (mineralocorticoid-like) receptors nih.gov.
However, in dog hippocampal cytosol, this compound showed a comparatively lower affinity in displacement studies against [³H]aldosterone binding to MR, ranking below corticosterone (B1669441), aldosterone (B195564), and cortisol oup.com.
Table 1: Quantitative Binding Characteristics of [³H]this compound in Rat Hippocampus
| Tissue/Cell Type | Kd (nM) | Bmax (fmol/mg protein) | Species | Reference |
| Hippocampus Cytosol | 1.3 | 51.1 | Rat | researchgate.net |
| Hippocampus (Total Corticosteroid Receptors) | 1.9 | 17.3 | Rat | nih.gov |
| Hippocampus (in presence of RU 28362) | 1.8 | 15.5 | Rat | nih.gov |
This compound exhibits a significantly increased affinity for the rat renal mineralocorticoid receptor compared to other spirolactone derivatives like RU 26752 nih.gov. The binding of [³H]this compound was found to be specific to MR in renal cytosol, with no observed binding in serum or cytosol from non-target organs such as the liver and lung nih.gov. Interestingly, this compound was noted for its inability to permit thermal activation of the MR and its tendency to render the receptor highly labile at 35°C, a characteristic that differentiates its mechanism of action from other antagonists nih.govnih.gov. The mineralocorticoid receptor in kidney tissue is primarily localized in the cytoplasm in the absence of hormone and can be reconstituted to facilitate binding with [³H]this compound psu.edu.
Mineralocorticoid receptors are present in myocardial tissue karger.com. While specific quantitative binding data (Kd, Bmax) for this compound in cardiac tissue were not detailed in the provided search results, this compound, as a spirolactone derivative, has been utilized in studies aimed at dissecting the structure and function of MRs in the rat heart researchgate.net.
This compound binding sites are distributed widely throughout the brain, with the highest concentrations found in the CA1 and CA3 regions of the hippocampus, certain amygdaloid nuclei, and the lateral septum researchgate.net. In dogs, MRs are present in all brain regions examined, with the septo-hippocampal complex showing the highest levels oup.com. This compound also shows no affinity for blood serum transcortin or receptors in non-target organs such as the lung and liver nih.gov.
Beyond the brain and kidney, MRs are found in various other tissues, including ocular tissues such as the retina, Müller cells, retinal pigment epithelium (RPE), ciliary body, iris, and cornea, where this compound has been shown to inhibit the proliferation of RPE cells in primary cultures karger.com. Additionally, substantial amounts of MRs are present in the anterior pituitary and neurointermediate lobe in dogs oup.com. MRs are also expressed in classic sites like the renal collecting duct and colon, as well as in endothelial cells, mucosa of the colon, sigmoid colon, rectum, middle temporal gyrus, epithelium of the choroid plexus, mucosa of the ileum, Brodmann area 23, Achilles tendon, and jejunal mucosa revistanefrologia.comwikipedia.org. In mice, MRs are found in subdivisions of the hippocampus, including Region I, the hippocampus proper, left colon, lateral septal nucleus, dentate gyrus, facial motor nucleus, ciliary body, and subiculum wikipedia.org.
This compound exhibits a competitive binding profile with natural mineralocorticoid hormones. In rat hippocampus, this compound is effectively displaced from its receptor by aldosterone (IC50 2.0 nM) and corticosterone (IC50 2.3 nM). Dexamethasone (B1670325) showed less potency (IC50 5.1 nM), and the pure antiglucocorticoid RU 28362 competed weakly (IC50 161 nM) researchgate.net. This indicates that this compound has a high affinity for the mineralocorticoid receptor and can be displaced by natural hormones, consistent with its role as an antimineralocorticoid.
The relative binding affinities (RBA) for the Type I (corticosterone-preferring/mineralocorticoid-like) receptor in rat hippocampus demonstrate that this compound's affinity is comparable to corticosterone and greater than cortisol. Conversely, for the Type II (glucocorticoid) receptor, corticosterone and cortisol exhibit much higher affinities than this compound, highlighting this compound's selectivity for the Type I (MR) over the Type II (GR) receptor nih.gov.
However, in dog hippocampal MR, the rank order for displacement of [³H]aldosterone binding was corticosterone > aldosterone = cortisol > dexamethasone > this compound > RU 26752 > spironolactone (B1682167) >> RU 38486 oup.com. This suggests that in canine hippocampal tissue, this compound's affinity for the MR is lower than that of the natural hormones aldosterone, corticosterone, and cortisol.
Generally, the mineralocorticoid receptor has similar in vitro affinity for natural hormones such as cortisol, corticosterone, progesterone (B1679170), deoxycorticosterone (DOC), and aldosterone nih.govresearchgate.netwikipedia.org. Despite this, glucocorticoids typically circulate at concentrations approximately 100 times higher than mineralocorticoids wikipedia.org. The mineralocorticoid receptor itself also possesses a high, though not superior, affinity for glucocorticoids mhmedical.com.
Table 2: Comparative Binding Affinities (IC50) for this compound Displacement in Rat Hippocampus
| Ligand | IC50 (nM) | Species | Reference |
| Aldosterone | 2.0 | Rat | researchgate.net |
| Corticosterone | 2.3 | Rat | researchgate.net |
| Dexamethasone | 5.1 | Rat | researchgate.net |
| RU 28362 | 161 | Rat | researchgate.net |
Table 3: Relative Binding Affinities (RBA) for Corticosteroid Receptors in Rat Hippocampus
| Receptor Type | Ligand Rank Order (RBA) | Species | Reference |
| Type I (MR) | This compound = Corticosterone (B) > Cortisol (F) | Rat | nih.gov |
| Type II (GR) | Corticosterone (B) > Cortisol (F) >>> this compound | Rat | nih.gov |
Receptor Selectivity and Cross-Reactivity
Specificity for Mineralocorticoid Receptors vs. Glucocorticoid Receptors
This compound exhibits a remarkably high affinity and specificity for the mineralocorticoid receptor (MR). Studies in rat renal cytosol demonstrated that the binding of radiolabeled this compound was specific to MR and was not observed in non-target organs such as the liver and lung. nih.govresearchgate.net In the rat hippocampus, this compound binds specifically to the Type I (corticosterone-preferring/mineralocorticoid-like) receptor with a high affinity, characterized by a dissociation constant (Kd) of 1.9 nM and a low capacity (Bmax of 17.3 fmol/mg protein). nih.gov When a 100-fold excess of the selective glucocorticoid RU 28362 was present, this compound maintained similar binding affinity (Kd 1.8 nM) and capacity (Bmax 15.5 fmol/mg protein) to these sites, further underscoring its specificity for MR. nih.gov
In contrast, this compound shows significantly lower affinity for glucocorticoid receptors (GR). In competition binding analyses for MR in dog brain, this compound demonstrated a lower potency for displacing [3H]aldosterone compared to corticosterone, aldosterone, cortisol, and dexamethasone. nih.govoup.comoup.com Similarly, for GR, this compound was less potent in displacing [3H]RU 28362 compared to RU 28362 itself, corticosterone, cortisol, dexamethasone, and aldosterone. nih.govoup.comoup.com These findings highlight this compound's preferential binding to MR over GR.
Furthermore, this compound acts as a specific mineralocorticoid receptor antagonist. nih.govcapes.gov.br Its interaction with the MR differs from other antagonists like RU 26752. While RU 26752-MR complexes undergo thermal activation, this compound does not permit thermal activation of the MR and renders the MR highly labile at 35 degrees Celsius. nih.govresearchgate.net This suggests that this compound may exert its antagonist action by inhibiting MR activation or by labilizing the receptor at physiological temperatures. nih.gov
The relative binding affinities (RBA) of this compound compared to other steroids for Type I (MR) and Type II (GR) corticosteroid receptors in rat hippocampus are summarized in the table below. nih.gov
| Steroid | Relative Binding Affinity (RBA) for Type I Receptor (MR) nih.gov | Relative Binding Affinity (RBA) for Type II Receptor (GR) nih.gov |
| This compound | = Corticosterone (B) > Cortisol (F) | << Corticosterone (B) > Cortisol (F) |
| Corticosterone | = this compound > Cortisol (F) | > Cortisol (F) >> this compound |
| Cortisol | < this compound = Corticosterone (B) | < Corticosterone (B) >> this compound |
The rank order for displacement of [3H]aldosterone binding to MR in dog brain was: corticosterone > aldosterone = cortisol > dexamethasone > this compound > RU 26752 > spironolactone >> RU 38486. nih.govoup.comoup.com For GR, the rank order for displacement of [3H]RU 28362 binding was: RU 28362 >> corticosterone = cortisol > dexamethasone > aldosterone > this compound > RU 26752 = RU 38486 >> spironolactone. nih.govoup.comoup.com
Interactions with Other Steroid Hormone Receptors
While this compound's primary and most characterized interactions are with mineralocorticoid and glucocorticoid receptors, detailed research findings on its direct interactions with other steroid hormone receptors, such as androgen receptors, estrogen receptors, or progesterone receptors, are not extensively documented in the provided literature. The compound's high selectivity for MR suggests a limited or negligible affinity for these other receptor types. Steroid hormone receptors, in general, are a family of ligand-activated transcription factors that regulate gene expression upon binding to specific hormones, including estrogens, androgens, and progestins. numberanalytics.comwikipedia.orgfrontiersin.org However, specific binding data for this compound with these other receptor classes are not available in the context of this review.
Binding Kinetics
Association and Dissociation Rates from Receptor Complexes
The binding kinetics of a compound to its receptor are crucial for understanding the dynamic nature of their interaction, including how quickly a ligand binds (association rate, kon) and how quickly it unbinds (dissociation rate, koff). dynamic-biosensors.comgiffordbioscience.comseparations.co.zasartorius.com
In the rat hippocampus, this compound exhibits a high association rate of binding to the Type I (mineralocorticoid) receptor, measured at 20.0 x 107 M-1 min-1. nih.gov The steroid dissociates from the receptor following a one-slope pattern, indicating a single phase of dissociation. nih.gov The half-life (t1/2) of the this compound-MR complex is approximately 30 hours. nih.gov This relatively long half-life suggests a stable interaction with the mineralocorticoid receptor once bound. sprpages.nl
The kinetic parameters for this compound binding to rat hippocampal Type I receptors are summarized below:
| Parameter | Value | Unit |
| Association Rate (kon) | 20.0 x 107 | M-1 min-1 |
| Dissociation Half-life (t1/2) | 30 | hours |
Molecular and Cellular Mechanisms of Action
Regulation of Gene Expression and Signaling Pathways
Modulation of Epithelial Sodium Channel (ENaC) Gene Expression
While direct evidence for ZK 91587's specific modulation of epithelial sodium channel (ENaC) gene expression is not explicitly detailed in the provided references, its role as a mineralocorticoid receptor (MR) antagonist suggests an indirect influence on processes regulated by MR, which can include sodium transport and related cellular functions. Studies have shown that mineralocorticoid receptor antagonists, including this compound, influence the multiplication of human leukemia (HEL) cells researchgate.net. In these cells, both the mineralocorticoid receptor (MCR) and ENaC subunits were expressed researchgate.net. Aldosterone (B195564), the natural hormone, reverses the effects of these antagonists on cell multiplication researchgate.net. The expression of ENaC genes is known to be under transcriptional control, influenced by factors such as DNA methylation uniroma1.ituniba.it. The mineralocorticoid receptor itself is a ligand-activated transcription factor that can initiate transcriptional effects nih.gov. However, this compound, as an antagonist, inhibits the aldosterone-dependent nuclear localization of the human MR, predominantly maintaining its cytoplasmic distribution nih.gov. This prevents the productive interaction of the antagonist-receptor complex with specific DNA sequences, thereby impeding transcriptional events that would normally be mediated by aldosterone nih.gov.
Effects on Endothelial Nitric Oxide Synthase (eNOS) Activity and Expression
This compound has been shown to prevent the aldosterone-induced reduction in nitric oxide (NO) synthesis, endothelial nitric oxide synthase (eNOS) activity, and eNOS expression in endothelial cells psu.edu. Aldosterone typically leads to a decrease in these parameters, and this compound's ability to counteract these effects indicates its role in maintaining endothelial function by antagonizing MR-mediated suppression of eNOS psu.edu. This suggests that this compound's anti-mineralocorticoid activity contributes to the regulation of NO synthesis and eNOS expression in endothelial cells.
Impact on Angiotensin II-Induced Cellular Responses
This compound significantly inhibits angiotensin II (Ang II)-induced cellular responses, particularly in smooth muscle cells researchgate.netumsystem.edu. Research indicates that this compound, as a type 1 mineralocorticoid receptor antagonist, inhibits the Ang II-stimulated proliferation of human vascular smooth muscle cells (VSMC) in vitro umsystem.edu. Furthermore, it has been observed to inhibit the angiotensin II-induced increase in [3H]leucine incorporation in smooth muscle cells, an effect that is otherwise significantly enhanced by aldosterone researchgate.net. This demonstrates this compound's capacity to modulate cellular responses initiated by Ang II, likely through its antagonistic action on the mineralocorticoid receptor.
Influence on Other MR-Mediated Transcriptional Events
As a mineralocorticoid receptor antagonist, this compound influences MR-mediated transcriptional events by preventing the receptor's activation and nuclear translocation nih.govnih.gov. Unlike agonists such as aldosterone, the this compound-MR complex does not undergo thermal activation and renders the MR highly labile at 35°C nih.gov. Studies using immunohistochemistry have demonstrated that this compound maintains a predominant cytoplasmic distribution of the human mineralocorticoid receptor (hMR), thereby inhibiting its aldosterone-dependent nuclear localization nih.gov. This mechanism prevents the antagonist-receptor complex from productively interacting with specific DNA sequences, which is crucial for the initiation or suppression of effector protein transcription by ligand-activated transcription factors like the MR nih.govnih.gov. The negligible binding of [3H]this compound-receptor complex to DNA-cellulose after heat-induced transformation, in contrast to the [3H]aldosterone-receptor complex, further supports its inhibitory effect on MR-mediated transcriptional activity researchgate.net.
Cellular Responses and Physiological Implications (Preclinical, Mechanistic)
Modulation of Cell Proliferation and Differentiation
This compound plays a role in modulating cell proliferation, particularly in specific cell types, through its antagonistic action on the mineralocorticoid receptor.
This compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMC) researchgate.netumsystem.edu. Specifically, it inhibits the stimulation of human VSMC proliferation induced by angiotensin II umsystem.edu. This effect is also observed in the context of [3H]leucine incorporation, a marker of protein synthesis and cell growth, where this compound inhibits the increase that is otherwise enhanced by aldosterone in smooth muscle cells researchgate.net. This highlights its mechanistic role in counteracting pro-proliferative signals mediated by mineralocorticoid receptor activation in vascular smooth muscle.
Table 1: Binding Affinity of this compound to Mineralocorticoid Receptor and Displacement by Steroid Ligands
| Ligand/Parameter | Value (nM) | Context | Source |
| This compound (Kd) | 1.3 | Rat hippocampal cytosol | researchgate.net |
| Aldosterone (IC50) | 2.0 | Displacement of [3H]this compound binding | researchgate.net |
| Corticosterone (B1669441) (IC50) | 2.3 | Displacement of [3H]this compound binding | researchgate.net |
| Dexamethasone (B1670325) (IC50) | 5.1 | Displacement of [3H]this compound binding | researchgate.net |
| RU 28362 (IC50) | 161 | Displacement of [3H]this compound binding | researchgate.net |
Table 2: Effects of this compound on Aldosterone-Induced Endothelial Nitric Oxide Synthase (eNOS) Parameters
| Parameter | Aldosterone Effect (vs. Baseline) | This compound Effect (on Aldosterone-Induced Changes) | Source |
| NO Synthesis | Reduced | Prevented reduction | psu.edu |
| eNOS Activity | Reduced | Prevented reduction | psu.edu |
| eNOS Expression | Reduced | Prevented reduction | psu.edu |
Table 3: Effects of this compound on Angiotensin II-Induced Vascular Smooth Muscle Cell Responses
| Response | Aldosterone Effect (on Ang II-induced) | This compound Effect (on Ang II-induced) | Source |
| [3H]Leucine Incorporation | Significantly enhanced | Inhibited | researchgate.net |
| VSMC Proliferation | Not specified as enhanced by aldosterone, but this compound inhibits Ang II-induced | Inhibited | umsystem.edu |
Osteoblastic Cells
Research indicates that this compound modulates the activity of osteoblastic cells, which are crucial for bone formation. Aldosterone, a natural mineralocorticoid, has been shown to significantly enhance the proliferation of osteoblastic cells derived from rat calvaria. This proliferative effect is notably inhibited by this compound, highlighting its role as a specific mineralocorticoid receptor antagonist in this context. physiology.org Furthermore, aldosterone's inhibitory effect on alkaline phosphatase activity, a key marker of osteoblastic phenotype, can be reversed by MR antagonists such as RU 26752. The presence of mineralocorticoid receptors within rat calvaria osteoblasts underpins these observed interactions. physiology.org
Adipocytes (e.g., Triglyceride Accumulation, GPDH Activity)
In adipocytes, this compound demonstrates an inhibitory effect on processes driven by aldosterone, specifically triglyceride accumulation and Glycerol-3-phosphate dehydrogenase (GPDH) activity. Studies using 3T3-L1 cells have shown that aldosterone stimulates a 2- to 3-fold increase in triglyceride accumulation after seven days of culture. oup.com However, when these cells are co-incubated with aldosterone and this compound, the increase in triglyceride levels is prevented. oup.com
Similarly, aldosterone is known to induce GPDH activity in 3T3-L1 cells. In one experiment, GPDH activity increased from a baseline of 581 ± 26 mU/mg protein (in the presence of insulin (B600854) alone) to 1560 ± 144 mU/mg protein when aldosterone was added. oup.com The presence of this compound alongside aldosterone abolished this increase in GPDH activity, underscoring its antagonistic role in adipocyte differentiation and lipid metabolism. oup.com
Table 1: Effect of Aldosterone and this compound on Adipocyte Parameters in 3T3-L1 Cells
| Treatment (7 days) | Triglyceride Accumulation (Relative to Control) | GPDH Activity (mU/mg protein) |
| Insulin alone | Baseline | 581 ± 26 |
| Aldosterone | 2-3 fold increase | 1560 ± 144 |
| Aldosterone + this compound | No increase | No increase |
Note: Data derived from 3T3-L1 cell culture experiments. oup.com
Hematopoietic Progenitor Cells and Leukemic Cell Lines
This compound has been observed to influence the maturation and proliferation of hematopoietic progenitor cells and leukemic cell lines. In a selective culture medium, this compound, as an antagonist targeting the mineralocorticoid receptor, affects the formation of erythrocyte burst-forming units and granulocyte-macrophage colony-forming units from circulating CD34(+) cells. nih.gov It also alters the multiplication of leukemic HEL progeny, which are derived from CD41(+) cells. nih.gov These findings suggest that mineralocorticoid receptor-mediated actions can influence the functional maturation of the hematopoietic progenitor lineage. However, it is important to note that in an optimal growth medium, the multiplication and colony formation of bone marrow CD34(+) progenitor cells were not altered by this compound, indicating context-dependent effects. nih.gov
Effects on Embryonic Development and Organogenesis
This compound has demonstrated significant effects on embryonic development and organogenesis, primarily through its specific occupation of the mineralocorticoid receptor. In cultured 244-hour Wistar rat embryos, disruption of cell signaling by this compound resulted in pronounced adverse effects within two days. nih.gov These effects included alterations in total length, somite number, embryo curvature, communication between vitelline and umbilical blood vessels in the allantoid, and vascularization of the vitelline sac. nih.gov
The average score of 16 organs in these embryos declined in a dose-dependent manner following exposure to this compound. This teratogenic effect was entirely reversed by the administration of 10 microM aldosterone, which by itself did not influence embryonic development. nih.gov The inhibition of organogenesis by this compound followed a specific order of sensitivity: hind limb > fore limb > optic stalk > brain > olfactory pit > otic vesicle. nih.gov Notably, this compound was found to be completely ineffective in embryos that had reached an age of 260 hours, suggesting a critical window of susceptibility during early development. nih.gov
Influence on Vasculature and Endothelial Function
This compound plays a role in understanding the influence of mineralocorticoid signaling on vasculature and endothelial function. In vitro studies have shown that angiotensin II, a key component of the Renin-Angiotensin-Aldosterone System (RAAS), has a proliferative effect on vascular smooth muscle cells (VSMCs). karger.com This proliferative response was blunted by the presence of this compound, which acts as an MR antagonist. karger.comresearchgate.net This observation suggests that locally synthesized aldosterone within VSMCs may contribute to angiotensin II-induced hypertrophy. karger.com
Both VSMCs and endothelial cells are known to express CYP11B2, the enzyme crucial for aldosterone synthesis, as well as mineralocorticoid receptors. karger.com Aldosterone itself is implicated in inducing endothelial dysfunction, a condition characterized by impaired functioning of the blood vessel lining. oregonstate.edu This dysfunction can occur through mechanisms involving the reduction of nitric oxide bioavailability and direct effects on enzymes like glucose-6-phosphate dehydrogenase (G6PD) and epidermal growth factor receptor (EGFR) in endothelial cells, leading to increased cell volume and stiffness. karger.com Furthermore, aldosterone negatively impacts endothelial progenitor cells (EPCs) by reducing their vascular homing, migration, differentiation, and proliferation capacities. karger.com
Role in Brain Mineralocorticoid Receptor Function
This compound has been utilized to investigate the function of mineralocorticoid receptors in the brain. As an antimineralocorticoid, this compound has been shown to partly delay the natriogenic effect induced by deoxycorticosterone acetate (B1210297) (DOCA) in rats, suggesting that brain mineralocorticoid receptors are involved in this physiological response. nih.gov
Studies on the binding characteristics of mineralocorticoid receptors (MR) and glucocorticoid receptors (GR) in dog brain and pituitary reveal that this compound can displace [3H]aldosterone binding to MR. oup.comoup.com However, its effectiveness in displacement is lower compared to natural ligands like corticosterone, aldosterone, cortisol, or even dexamethasone. oup.comoup.com A critical distinction in its mechanism of action is that while natural agonist steroids facilitate the transformation and translocation of type I receptors from the cytoplasm into the nuclear fraction, antagonists such as this compound are bound and retained within the cytoplasm, without undergoing further nuclear translocation. nih.gov Mineralocorticoid receptors are widely distributed in the brain, with particularly high levels found in the septo-hippocampal complex. oup.comoup.comresearchgate.net
Interaction with Renin-Angiotensin-Aldosterone System (RAAS) Components at a Cellular Level
This compound functions as a type 1 mineralocorticoid receptor antagonist, providing insights into the cellular interactions within the Renin-Angiotensin-Aldosterone System (RAAS). researchgate.netresearchgate.net Its ability to blunt the proliferative effect of angiotensin II on vascular smooth muscle cells suggests an interaction with RAAS components at a cellular level, potentially by inhibiting the effects of locally synthesized aldosterone. karger.comresearchgate.net Furthermore, mineralocorticoid receptor blockers, including compounds like this compound, have been observed to increase the expression and activity of Angiotensin-Converting Enzyme 2 (ACE2) in various experimental and clinical models. nih.gov This modulation of ACE2, a key enzyme in the RAAS pathway, highlights another cellular level interaction of MR antagonists within this complex system.
Structure Activity Relationship Sar Studies
Importance of Spirolactone Structure and Modifications
The foundational element of ZK 91587's activity lies in its spirolactone backbone. Spirolactones are a class of synthetic steroids characterized by a γ-lactone ring attached at the C17 position of the steroid nucleus. This C17 γ-lactone is a key determinant of their antagonist character at the mineralocorticoid receptor nih.gov. The interaction of this structural motif with the MR's ligand-binding domain is crucial for inducing a transcriptionally silent receptor conformation, thereby blocking the action of agonist hormones like aldosterone (B195564) nih.gov.
Modifications to this core structure have been shown to significantly impact receptor affinity and antagonist potency. Early SAR studies on spirolactones revealed that opening the γ-lactone ring leads to a decrease in affinity for the MR. Conversely, the introduction of various substituents at different positions on the steroid skeleton can modulate the compound's potency nih.gov. The development and study of numerous spirolactone derivatives have been instrumental in mapping the structural requirements for effective MR antagonism.
Influence of Substituents (e.g., Methoxycarbonyl at Position 7) on Receptor Affinity and Action
A defining feature of this compound is the presence of a methoxycarbonyl group at the 7α position. This specific substitution has a dramatic and positive impact on the molecule's affinity for the mineralocorticoid receptor nih.govnih.gov. Research has demonstrated that this modification significantly increases the binding specificity and affinity for the MR compared to other derivatives nih.gov.
The introduction of this methoxycarbonyl residue in this compound results in a molecule with a markedly higher affinity for the rat renal MR when compared to a similar derivative, RU 26752, which possesses a propyl group at the same position nih.gov. This highlights the critical role of the nature and chemical properties of the substituent at position 7 in dictating the interaction with the receptor. The increased affinity of this compound is specific to the MR in target organs like the kidney, with no significant binding observed in non-target tissues such as the liver and lung nih.gov.
Table 1: Comparison of Receptor Affinity for Spirolactone Derivatives
| Compound | Substituent at Position 7 | Relative Affinity for MR |
|---|---|---|
| This compound | Methoxycarbonyl | Dramatically Increased nih.gov |
| RU 26752 | Propyl | Increased (but less than this compound) nih.govnih.gov |
Comparison of this compound with Other Spirolactone Derivatives Regarding Mechanistic Differences
The structural differences between this compound and other spirolactone derivatives, notably RU 26752, translate into distinct mechanisms of receptor-mediated antimineralocorticoid action nih.gov. While both compounds act as MR antagonists, their effects on the receptor's activation process are fundamentally different.
The aldosterone-MR complex, as well as the RU 26752-MR complex, undergo thermal activation, a conformational change necessary for the receptor to bind to DNA and regulate gene transcription. The RU 26752-receptor complex is noted to be more unstable than the aldosterone-MR complex at 35°C but still permits complete thermal activation nih.gov.
In stark contrast, this compound completely prevents the thermal activation of the mineralocorticoid receptor. Furthermore, the binding of this compound renders the MR highly labile at body temperature nih.govnih.gov. This suggests that this compound exerts its antagonist effect by inhibiting a crucial early step in the receptor activation pathway. While RU 26752 appears to act at a step beyond the initial activation process, this compound's mechanism involves the labilization of the receptor and the prevention of its functional activation nih.gov.
Further mechanistic distinctions have been observed through techniques such as sucrose (B13894) density gradient centrifugation. Unactivated aldosterone- and RU 26752-MR complexes are found predominantly in the 7S region, shifting to the 4S region upon thermal activation. Paradoxically, the molybdate-stabilized, nonactivated this compound-MR complex is distributed almost equally between the 7S and 4S regions, a distribution that is not altered by the activation process nih.gov.
Table 2: Mechanistic Comparison of Spirolactone Derivatives
| Feature | Aldosterone (Agonist) | RU 26752 (Antagonist) | This compound (Antagonist) |
|---|---|---|---|
| Thermal Activation of MR | Yes | Yes (complete) nih.gov | No (inhibited) nih.govnih.gov |
| MR Stability at 35°C | Stable | Unstable (more than Aldosterone-MR) nih.gov | Highly Labile nih.govnih.gov |
| Sedimentation (Unactivated) | 7S region nih.gov | 7S region nih.gov | ~50% 7S, ~50% 4S nih.gov |
| Sedimentation (Activated) | 4S region nih.gov | 4S region nih.gov | No change nih.gov |
These mechanistic differences underscore how subtle changes in the chemical structure of spirolactone derivatives can lead to profoundly different interactions with the mineralocorticoid receptor, offering valuable tools for dissecting the intricacies of hormone action and receptor function.
Methodological Applications and Research Paradigms
Cellular and Molecular Biology Techniques
Immunodetection and Localization Techniques (e.g., Immunohistochemistry, Confocal Microscopy)
Immunodetection techniques, including immunohistochemistry and immunofluorescence, have been employed to study the cellular and subcellular localization of mineralocorticoid receptors in the presence of ZK 91587. Immunohistochemical studies on human mineralocorticosteroid receptor (hMR)-expressing High Five cells demonstrated that this compound predominantly maintained a cytoplasmic distribution of hMR and inhibited its aldosterone-dependent nuclear localization. nih.gov In human vascular endothelial cell line (ECV) cells, double-labeled immunofluorescence, recorded by confocal microscopy, revealed that both the mineralocorticoid receptor (MCR) and the epithelial sodium channel (ENaC) colocalized with tubulin filaments, and this compound influenced this colocalization. nih.gov Immunofluorescence also helped reveal the presence of MCR and the amiloride-sensitive sodium channel (ASSC) in human CD34+ progenitor cells and CD41+ megacaryoblastic cells. nih.gov
Gene Expression Analysis (e.g., RT-PCR, RNA Sequencing, Reporter Gene Assays)
Reverse transcriptase-polymerase chain reaction (RT-PCR) has been a key technique in gene expression analysis related to this compound. Studies utilizing RT-PCR showed the presence of mRNA for both the MCR and the alpha subunit of the epithelial sodium channel (ENaC) in the human vascular endothelial cell line (ECV). This compound was found to eliminate the basal expression and impair the transactivation of the ENaC gene by aldosterone (B195564) in these cells. nih.gov Similarly, RT-PCR analysis confirmed the presence of mRNA for MCR and ASSC in human CD41+ megacaryoblastic cells and the human erythromegakaryoblastic leukemia (HEL) cell line. nih.gov In vascular smooth muscle cells, RT-PCR detected CYP11B2 mRNA, encoding the key enzyme for aldosterone biosynthesis, and the aldosterone receptor gene. This compound, as a type 1 mineralocorticoid receptor antagonist, inhibited the angiotensin II-induced increase in [3H]leucine incorporation in these cells, suggesting its role in vascular remodeling. researchgate.net Real-time polymerase chain reaction (PCR) has also been used to determine the expression of messenger RNA for 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD-2) in the hypothalamic paraventricular nucleus (PVN), where this compound is a relevant mineralocorticoid receptor antagonist. ahajournals.orgahajournals.org
Biochemical Assays (e.g., Enzyme Activities, Protein Levels, Cellular Metabolite Quantification)
Biochemical assays have been crucial for characterizing the interaction of this compound with its target receptors and its cellular effects.
Enzyme Activities: The effect of this compound on enzyme activities has been investigated. For instance, in deoxycorticosterone acetate (B1210297) (DOCA)-treated rats, administration of this compound partly delayed the natriogenic effect of DOCA, suggesting an involvement of brain mineralocorticoid receptors in this process, in contrast to the glucocorticoid receptor-mediated ornithine decarboxylase (ODC) activity which was not stimulated by DOCA occupation of GR. karger.com
Protein Levels: Quantification of protein levels, particularly receptor binding, is a prominent application. This compound labels a single class of receptors with high affinity and low capacity in the cytosol of the hippocampus of adrenalectomized rats. Specifically, its binding affinity (Kd) was found to be 1.3 nM, with a capacity (Bmax) of 51.1 fmol/mg protein. researchgate.net Studies on rat renal cytosol, heart, and brain have detailed the binding characteristics of this compound to mineralocorticoid receptors, demonstrating its high affinity and its ability to labilize the receptor and prevent thermal activation. nih.govnih.govresearchgate.netnih.gov In the prairie vole, the type I adrenal steroid receptor shows high affinity for this compound. oup.com The rank order for displacement of [3H]aldosterone binding to the mineralocorticoid receptor in dog brain and pituitary showed this compound competing with lower potency than endogenous steroids but higher than RU 26752 and spironolactone (B1682167). oup.com Immunoprecipitation assays and Western blot analysis were also used to recognize both native and denatured forms of the human mineralocorticosteroid receptor (hMR). nih.gov
Cellular Metabolite Quantification: this compound has been shown to inhibit the angiotensin II-induced increase in [3H]leucine incorporation in vascular smooth muscle cells, indicating its influence on protein synthesis and cellular hypertrophy. researchgate.net
Table 1: this compound Receptor Binding Characteristics
| Tissue/Model | Ligand | Receptor Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat Hippocampus (cytosol) | [3H]this compound | MR | 1.3 | 51.1 | researchgate.net |
| Rat Kidney (cytosol) | [3H]this compound | MR | High | Not specified | nih.gov |
| Rat Heart | [3H]this compound | MR | High | Not specified | nih.gov |
| Prairie Vole | This compound | Type I MR | High | Not specified | oup.com |
Chromatographic and Separation Techniques (e.g., Ion Exchange, Molecular Filtration, Sucrose (B13894) Density Gradient)
Chromatographic and separation techniques have been instrumental in analyzing this compound-receptor complexes and their properties.
Ion Exchange Chromatography: Studies using DE-52 columns for ion exchange chromatography revealed distinct profiles for this compound-receptor complexes. Two peaks were observed with unactivated this compound-receptor complex, in contrast to RU 26752, which showed only one ionic species. nih.govresearchgate.netnih.gov This suggests differences in the ionic properties or conformations of the receptor complex when bound to this compound.
Molecular Filtration: Molecular filtration techniques, such as those using Ultrogel columns, demonstrated that this compound, like other antimineralocorticoids, was bound to populations of two molecular sizes. nih.govresearchgate.netresearchgate.net This indicates heterogeneity in the size or aggregation state of the receptor complexes.
Sucrose Density Gradient: Sucrose density gradient centrifugation has been employed to study the sedimentation behavior of this compound-mineralocorticoid receptor (MR) complexes. While unactivated aldosterone and RU 26752-MR complexes largely sedimented in the 7S region and shifted to 4S upon thermal activation, the molybdate-stabilized, nonactivated this compound-MR complex was distributed almost equally into 7S and 4S regions, a distribution that was not further altered by the activation process. nih.govnih.govresearchgate.netnih.gov Ultracentrifugation analysis also contributed to the characterization of hMR. nih.gov
Preclinical in vivo Research Models
This compound has been a valuable tool in various preclinical in vivo research models, particularly those involving steroid hormone regulation.
Adrenalectomized Animal Models
Adrenalectomized animal models are frequently used to study the specific effects of steroid hormones and their antagonists by removing endogenous steroid production. This compound has been extensively applied in these models.
Adrenalectomized Rats:
Binding studies in adrenalectomized rats demonstrated that [3H]this compound labeled a single, high-affinity receptor class in the cytosol of the hippocampus, which was efficiently displaced by aldosterone and corticosterone (B1669441). Its brain distribution was similar to [3H]aldosterone when glucocorticoid receptors were blocked, making it a useful ligand for studying mineralocorticoid-responsive cells in the brain due to its high affinity, stability, and lack of cross-reactivity with glucocorticoid receptors. researchgate.net
In deoxycorticosterone acetate (DOCA)-treated adrenalectomized rats, this compound partly delayed the natriogenic effect of DOCA, suggesting the involvement of brain mineralocorticoid receptors in salt appetite. karger.com
Adrenalectomized male Sprague-Dawley rats were used to investigate the specific nuclear uptake of steroids and the reconstitution of the mineralocorticoid receptor (MR-hsp90 heterocomplex) using [3H]this compound as a tracer. psu.edu
Studies in ovariectomized-adrenalectomized female rats and castrated-adrenalectomized male animals utilized saturation analysis with [3H]this compound to demonstrate that estrogen treatment reduced type I receptors in the anterior pituitary due to a reduction in Bmax without a change in Kd. researchgate.net
Specific Animal Models (e.g., Diabetic Rats, Mouse Models of Endothelial Dysfunction, Prairie Vole)
Beyond general adrenalectomized models, this compound has been investigated in specific animal models to understand its role in particular physiological or behavioral contexts.
Prairie Vole: The prairie vole (Microtus ochrogaster), a socially monogamous rodent, has been used to characterize central and peripheral adrenal steroid receptors. This compound was employed as a synthetic type I receptor antagonist in these studies, revealing that the vole type I receptor is nearly identical to that of the rat in brain and periphery, although voles showed a lower type I receptor binding density in colon and hippocampus. oup.com The prairie vole model is recognized for its relevance in understanding social behavior and neurobiology. researchgate.netnih.govsmith.educapes.gov.br
Organ-Specific Studies (e.g., Brain, Kidney, Heart, Eye)
Research involving this compound has spanned multiple organ systems, contributing to a deeper understanding of mineralocorticoid receptor distribution, binding characteristics, and functional implications beyond the classical renal context.
Brain Studies
Studies on the brain have revealed that this compound acts as a high-affinity ligand for soluble mineralocorticoid receptors. In adrenalectomized rats, [3H]this compound labeled a single class of receptors in the hippocampus (HIPPO) with a high affinity (Kd of 1.3 nM) and a low capacity (51.1 fmol/mg protein). nih.gov This binding was effectively displaced in vitro by aldosterone (IC50 2.0 nM) and corticosterone (IC50 2.3 nM), with dexamethasone (B1670325) showing less potency (IC50 5.1 nM). nih.gov This suggests that this compound is a valuable tool for investigating mineralocorticoid-responsive cells in the brain due to its stability, high affinity, and minimal cross-reactivity with glucocorticoid receptors. nih.gov
The distribution of MR-binding sites and expression, as identified through studies using [3H]this compound and immunohistochemical approaches, is prominent in several central nervous system (CNS) regions, including the hippocampus, lateral septum, and amygdala. researchgate.netwikipedia.org To a lesser extent, MR expression and binding sites have also been observed in the cerebral cortex, cerebellum, caudate-putamen complex, and hypothalamus. researchgate.net In vitro incubations also demonstrated hypothalamic, amygdaloid nuclei, and septal binding of labeled aldosterone in the presence of the spirolactone derivative [3H]-ZK 91587. wikipedia.orgwikipedia.org
Furthermore, this compound has been shown to inhibit organogenesis in cultured rat embryos in a dose-dependent manner. The inhibition affected various developing organs, including the brain, optic stalk, olfactory pit, and otic vesicle. wikipedia.org The observed order of inhibition was hind limb > fore limb > optic stalk > brain > olfactory pit > otic vesicle. wikipedia.org This inhibitory effect on embryonic development was entirely reversed by the addition of 10 µM aldosterone. wikipedia.org
Table 1: Binding Characteristics of [3H]this compound in Rat Hippocampal Cytosol nih.gov
| Parameter | Value (Hippocampus) |
| Dissociation Constant (Kd) | 1.3 nM |
| Binding Capacity (Bmax) | 51.1 fmol/mg protein |
Table 2: Displacement Potency of Steroids on [3H]this compound Binding in Rat Hippocampal Cytosol nih.gov
| Steroid | IC50 (nM) |
| Aldosterone | 2.0 |
| Corticosterone | 2.3 |
| Dexamethasone | 5.1 |
| RU 28362 | 161 |
Table 3: Organogenesis Inhibition by this compound in Cultured Rat Embryos (Order of Inhibition) wikipedia.org
| Rank | Organ Affected |
| 1 | Hind Limb |
| 2 | Fore Limb |
| 3 | Optic Stalk |
| 4 | Brain |
| 5 | Olfactory Pit |
| 6 | Otic Vesicle |
Kidney Studies
In renal research, this compound demonstrated a significantly increased affinity for the rat renal mineralocorticoid receptor (MR) when compared to RU 26752, a spirolactone derivative with a propyl group at the same position. nih.govfishersci.ca The binding of [3H]-ZK 91587 was found to be specific to MR in renal cytosol, with no binding observed in serum or cytosol from non-target organs such as the liver and lung. nih.govfishersci.ca
A notable finding regarding this compound's interaction with the MR is its distinct effect on receptor activation. Unlike aldosterone-MR or RU 26752-MR complexes, this compound did not permit thermal activation of the receptor and, in fact, rendered the MR highly labile at 35°C. nih.govfishersci.cawikipedia.org This suggests a different mechanism of action, potentially by inhibiting MR activation or by labilizing the receptor at physiological temperatures. nih.govfishersci.ca Furthermore, ion exchange chromatography revealed two distinct peaks with the unactivated this compound-receptor complex, in contrast to the single peak observed with RU 26752, highlighting mechanistic differences between these antimineralocorticoids. nih.govwikipedia.org
In studies involving primary cultures of immunodissected rabbit cortical collecting duct (CCD) cells, this compound, acting as a specific mineralocorticoid receptor antagonist, did not block the mineralocorticoid-like effects induced by RU 28362, a pure glucocorticoid agonist. wikipedia.org This indicates that the effects of RU 28362 in these cells were mediated via glucocorticoid receptors, not mineralocorticoid receptors. wikipedia.org Additionally, this compound effectively prevented the aldosterone-stimulated increase in transepithelial Na+ current (Isc) in M1-MR+ cells, confirming its specific antagonistic action on the MR in regulating sodium transport. citeab.com this compound has been considered an "ideal" ligand for the mineralocorticoid receptor, replacing natural aldosterone in certain research contexts. nih.govnih.gov
Heart Studies
Research indicates the presence of the mineralocorticoid receptor (MCR) in myocardial tissue, similar to its presence in kidney and retina extracts, as demonstrated by immunoblotting techniques. fishersci.cacenmed.com this compound has been identified as a type 1 mineralocorticoid receptor antagonist and has been investigated in the context of cardioprotection and heart failure. guidetopharmacology.org Mineralocorticoid receptor antagonists, including this compound, have shown beneficial effects in patients with systolic heart failure and may contribute to reducing the incidence of atrial fibrillation. nih.gov While drospirenone (B1670955), a progestin with properties that interfere with the mineralocorticoid receptor, does not appear to regulate endothelial nitric oxide synthase (eNOS) through the MR, this compound did not alter NO synthesis, eNOS activity, or expression linked to drospirenone or progesterone (B1679170) in relevant studies. nih.gov
Eye Studies
The mineralocorticoid receptor (MCR) is expressed in various ocular tissues, including the retina (specifically in Müller cells, external and internal limiting membranes, the vitreous base lining, and the pigment epithelium), as well as in the epithelial cells of the ciliary body, iris, and cornea. fishersci.cacenmed.comwikipedia.org Immunoblotting studies confirmed the presence of a 102 kD (or 98-102 kD) MCR band in extracts from whole bovine or rat retina and isolated bovine retinal pigment epithelium (RPE) cells. fishersci.cacenmed.com
In primary cell cultures, the proliferation of RPE cells was inhibited by this compound, alongside another MCR-specific antagonist, RU 26752. fishersci.cacenmed.com A notable observation was that the loss of MCR-specific immunofluorescence in RPE cells after only three passages in culture correlated with a refractoriness to the inhibitory effects of both this compound and RU 26752. fishersci.cacenmed.com This suggests a link between MCR expression and the cellular response to these antagonists.
Further investigations into human corneal fibroblasts demonstrated that this compound significantly diminished both the basal and aldosterone-induced levels of the epithelial sodium channel (ENaC) in quantitative PCR analyses. wikipedia.org This finding indicates that the ocular sodium channel is regulated by steroid signaling in cells of diverse embryological origins. wikipedia.org this compound also influenced the growth and multiplication of human vascular endothelial cells (ECV) and impaired the transactivation of the ENaC gene by aldosterone in these cells. wikipedia.org In the broader context of ocular fluid dynamics, mineralocorticoid antagonists such as this compound and RU 26752 appear to primarily influence aqueous humor (AH) formation rather than its drainage, with MR, HSD1, and HSD2 detected in the ciliary body and trabecular meshwork. fishersci.atwikidata.orgwikidoc.org As previously mentioned, this compound also inhibited the development of the optic stalk in cultured rat embryos. wikipedia.org
Conclusion
Summary of Key Contributions of ZK 91587 to Mineralocorticoid Receptor Research
This compound, identified by PubChem CID 122017, is a synthetic antimineralocorticoid that has demonstrated a markedly increased affinity for the rat renal mineralocorticoid receptor compared to other spirolactone derivatives nih.govnih.govresearchgate.net. This enhanced affinity is attributed to the introduction of a methoxycarbonyl residue at position 7 of the spirolactone molecule nih.govresearchgate.net. Its high specificity for the MR has led to its recognition as an "ideal" ligand for the receptor, capable of displacing the natural hormone aldosterone (B195564) karger.comresearchgate.net.
Research has shown that this compound exhibits specific binding to the MR in renal cytosol, with no significant binding observed in non-target organs such as the liver and lung nih.govresearchgate.net. Furthermore, studies in rat hippocampus have revealed that this compound binds specifically to Type I (corticosterone-preferring/mineralocorticoid-like) receptors with high affinity and low capacity nih.gov.
Binding Characteristics of this compound in Rat Hippocampus nih.gov
| Parameter | Value | Unit |
| Kd | 1.9 | nM |
| Bmax | 17.3 | fmol/mg protein |
| Association Rate | 20.0 x 10^7 | M^-1 min^-1 |
| Dissociation Half-life (t1/2) | 30 | hours |
A crucial contribution of this compound lies in elucidating the mechanisms of MR antagonism. Unlike agonists such as aldosterone, this compound predominantly maintains a cytoplasmic distribution of the human MR (hMR) and effectively inhibits its aldosterone-dependent nuclear localization nih.gov. This suggests that its antagonistic action involves preventing the proper translocation of the antagonist-receptor complex to the nucleus, thereby hindering its interaction with specific DNA sequences in aldosterone target cells nih.gov.
Moreover, this compound has been instrumental in demonstrating that MR antagonists can exert their effects through distinct mechanisms. While some antagonists permit thermal activation of the MR, this compound has been shown to inhibit thermal activation entirely and render the MR highly labile at physiological temperatures (35°C) nih.govresearchgate.net. This unique behavior indicates that this compound's antagonism may stem from its ability to inhibit MR activation or induce MR labilization nih.govresearchgate.net. Studies using sucrose (B13894) density gradient centrifugation have shown that the molybdate-stabilized, non-activated this compound-MR complex distributes almost equally into 7 S and 4 S regions, a distribution that remains unaltered by activation processes, contrasting with the behavior of aldosterone and other antagonist-MR complexes nih.govresearchgate.net. Furthermore, ion exchange chromatography revealed two distinct ionic species for the unactivated this compound-receptor complex, highlighting its unique interaction profile researchgate.net. These findings underscore this compound's utility as a molecular probe for dissecting the intricate structure and function of the mineralocorticoid receptor nih.govresearchgate.net. It has also been utilized as a radiolabeled tracer (3H-ZK 91587) in steroid binding assays to study MR reconstitution and nuclear steroid uptake psu.edu.
Future Directions for Fundamental Research on this compound and MR Antagonism Mechanisms
The distinctive interaction of this compound with the mineralocorticoid receptor opens several avenues for future fundamental research. Further investigations into the precise molecular mechanisms by which this compound inhibits MR thermal activation and nuclear translocation could reveal novel insights into receptor conformational changes and signaling pathways. Understanding these atomic-level interactions could lead to the identification of new targets for MR antagonism.
A notable challenge highlighted by research on this compound and similar derivatives is the observed lack of correlation between in vitro MR affinity and in vivo biological potency karger.comresearchgate.net. Future fundamental research should aim to bridge this gap by exploring the complex factors that influence the in vivo efficacy of MR antagonists, including pharmacokinetics, tissue-specific metabolism, and interactions with other cellular components. This understanding is crucial for the rational design of more effective MR modulators.
Given the limitations of currently approved clinical MR antagonists, such as spironolactone (B1682167) and eplerenone, which are associated with significant side effects csic.es, this compound's high specificity and unique mechanism of action position it as a valuable scaffold for the development of new selective, non-steroidal small-molecule MR modulators csic.es. Fundamental studies could focus on structure-activity relationships, utilizing this compound as a lead compound to design novel antagonists with improved selectivity and reduced off-target effects.
Moreover, exploring the interactions of this compound with MR in various physiological and pathophysiological contexts beyond renal and hippocampal tissues, such as in cardiac fibrosis, obesity, and chronic kidney disease, could provide a deeper understanding of MR's pleiotropic roles and the potential therapeutic applications of its antagonism csic.esfrontiersin.org. The observed differences in the mechanisms of action between this compound and other spirolactone derivatives, which differ only in a single residue, warrant further comparative studies to precisely map how subtle structural variations translate into distinct receptor interactions and functional outcomes nih.govresearchgate.net. This comparative analysis could inform the development of highly precise MR antagonists tailored for specific therapeutic needs.
Q & A
Q. Basic Research Focus
- In Vitro Models :
- In Vivo Models :
How can researchers resolve contradictory data on this compound acting as both agonist and antagonist in different cellular contexts?
Advanced Research Focus
Contradictory effects (e.g., this compound stimulating leukemia cell proliferation while inhibiting fibroblast growth) arise from tissue-specific receptor conformations or cofactor interactions. Methodological strategies:
- Cell-Specific Profiling : Compare transcriptomic (RNA-seq) or proteomic data across cell types to identify differential MR co-regulators .
- Cytoskeletal Dependency : Use cytoskeleton-disrupting agents (e.g., colchicine) to test if tubulin integrity is required for MR-ENaC signaling in endothelial cells .
- Dose-Response Curves : Establish concentration thresholds for agonist/antagonist switching (e.g., 1–100 nM in HEL cells vs. fibroblasts) .
What methodologies are recommended for investigating this compound's impact on embryonic development?
Q. Advanced Research Focus
- Whole-Embryo Culture : Maintain Wistar or Sprague-Dawley rat embryos (244–260 hours) in serum-free media. Assess developmental parameters:
- Gene Expression Profiling : Use RT-PCR to quantify MR and ENaC isoform expression in embryonic tissues .
How does this compound influence sodium channel regulation in non-epithelial cells, and what techniques validate these findings?
Advanced Research Focus
this compound modulates ENaC transcription in non-epithelial cells (e.g., vascular endothelium, leukocytes) via MR-dependent and -independent pathways. Key techniques:
- Confocal Microscopy : Colocalize MR and ENaC with cytoskeletal markers (tubulin/actin) in ECV cells .
- Electrophysiology : Measure transepithelial potential (PD) or short-circuit current (SCC) in CCD monolayers to assess Na⁺/K⁺ flux .
- Chromatin Immunoprecipitation (ChIP) : Identify MR binding sites on the ENaC promoter in leukemic cells .
What advanced approaches are used to study this compound's role in hematopoietic progenitor differentiation?
Q. Advanced Research Focus
- Colony-Forming Assays : Culture CD34⁺ stem cells in methylcellulose media with this compound (1–100 nM). Quantify erythrocyte burst-forming units (BFU-E) or granulocyte-macrophage colonies (CFU-GM) .
- Flow Cytometry : Track CD41⁺ megakaryoblastic cell proliferation and apoptosis post-ZK 91587 exposure .
- Receptor Knockdown : Use siRNA targeting MR in HEL cells to isolate this compound-specific effects .
How do temporal dynamics affect this compound's efficacy in modulating glucocorticoid cross-talk with MR?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
